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Introduction
In situ hybridization (ISH) is a powerful technique that allows for the localization of specific

nucleic acid sequences within the morphological context of tissues or cells. When combined

with a robust detection system, ISH provides invaluable insights into gene expression patterns,

cellular function, and disease pathology. Fast Red TR is a widely used chromogenic substrate

for alkaline phosphatase (AP), which, upon enzymatic reaction, produces a brilliant red,

insoluble precipitate. This application note provides a detailed protocol for the visualization of

gene transcripts (mRNA) in formalin-fixed, paraffin-embedded (FFPE) tissue sections using a

digoxigenin (DIG)-labeled probe and an anti-DIG antibody conjugated to alkaline phosphatase,

with final detection using Fast Red TR.

Fast Red TR offers several advantages, including a bright and stable signal that can be

visualized under both brightfield and fluorescence microscopy.[1][2] The resulting red

precipitate contrasts sharply with common histological counterstains. However, it is crucial to

note that the Fast Red TR reaction product is soluble in alcohol, necessitating the use of

aqueous mounting media.[3][4]
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The visualization of gene transcripts using this protocol involves a series of sequential steps.

First, a DIG-labeled nucleic acid probe, which is complementary to the target mRNA sequence,

is hybridized to the tissue section. Following hybridization and stringent washes to remove any

unbound probe, an anti-DIG antibody conjugated to alkaline phosphatase is applied. This

antibody specifically binds to the DIG-hapten on the hybridized probe. Finally, the Fast Red TR

substrate is added. The alkaline phosphatase enzyme catalyzes the hydrolysis of a naphthol

phosphate ester present in the substrate solution.[4] The resulting phenolic compound then

couples with a diazonium salt (Fast Red TR salt) to form a visible, red azo dye precipitate at the

site of the target mRNA.[4][5] Levamisole is often included in the substrate solution to inhibit

endogenous alkaline phosphatase activity, thereby reducing background staining.[3]
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Reagent/Material Supplier (Example)
Catalog Number
(Example)

Storage

SIGMAFAST™ Fast

Red TR/Naphthol AS-

MX Tablets

Sigma-Aldrich F4648 -20°C

Anti-Digoxigenin-AP,

Fab fragments
Roche 11093274910 2-8°C

Digoxigenin-labeled

probe
Custom Synthesis N/A -20°C

Hybridization Buffer MilliporeSigma H7782 2-8°C

Proteinase K
Thermo Fisher

Scientific
AM2546 -20°C

20x Saline-Sodium

Citrate (SSC)

Thermo Fisher

Scientific
AM9763 Room Temperature

Formaldehyde, 37% MilliporeSigma F8775 Room Temperature

Xylene MilliporeSigma 214736 Room Temperature

Ethanol, 100% MilliporeSigma E7023 Room Temperature

Deionized, RNase-

free water

Thermo Fisher

Scientific
AM9937 Room Temperature

Aqueous Mounting

Medium
Vector Laboratories H-5501 2-8°C

Mayer's Hematoxylin MilliporeSigma MHS1 Room Temperature

Experimental Protocols
This protocol is optimized for FFPE tissue sections. All solutions should be prepared with

RNase-free water and proper RNase-free techniques should be employed throughout the

procedure.

I. Deparaffinization and Rehydration
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Place slides in a slide rack.

Immerse slides in two changes of xylene for 5 minutes each.

Immerse slides in two changes of 100% ethanol for 3 minutes each.

Immerse slides in 95% ethanol for 3 minutes.

Immerse slides in 70% ethanol for 3 minutes.

Immerse slides in 50% ethanol for 3 minutes.

Rinse slides in deionized water for 5 minutes.

II. Pretreatment and Permeabilization
Immerse slides in a 0.2 M HCl solution for 10 minutes.

Rinse slides in deionized water.

Incubate slides in Proteinase K solution (20 µg/mL in PBS) at 37°C for 15-30 minutes. The

optimal time will depend on the tissue type and fixation.

Rinse slides in deionized water.

Post-fix tissues by immersing slides in 4% paraformaldehyde in PBS for 10 minutes at room

temperature.

Rinse slides in deionized water.

III. Hybridization
Dehydrate the sections by immersing slides in a graded ethanol series (70%, 95%, 100%)

for 2 minutes each.

Air dry the slides completely.

Prepare the DIG-labeled probe by diluting it in pre-warmed hybridization buffer to the desired

concentration (e.g., 50-500 ng/mL). Denature the probe by heating at 80-95°C for 5 minutes,
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then immediately place on ice.

Apply the denatured probe solution to the tissue section, ensuring complete coverage.

Cover with a coverslip and incubate in a humidified chamber at the optimal hybridization

temperature (e.g., 42-65°C) overnight.

IV. Post-Hybridization Washes
Carefully remove the coverslips by immersing the slides in 2x SSC at room temperature.

Wash slides in 2x SSC at 37°C for 15 minutes.

Wash slides in 1x SSC at 37°C for 15 minutes.

Perform a high-stringency wash in 0.5x SSC at 37°C for 30 minutes. The stringency can be

adjusted by altering the temperature or SSC concentration.

V. Immunological Detection
Rinse slides in a wash buffer (e.g., MABT: 100 mM maleic acid, 150 mM NaCl, pH 7.5, with

0.1% Tween 20).

Block non-specific binding by incubating slides in a blocking solution (e.g., MABT with 2%

Blocking Reagent or 10% heat-inactivated sheep serum) for 1-2 hours at room temperature.

Incubate slides with anti-Digoxigenin-AP antibody diluted in blocking solution (e.g., 1:500 to

1:2000) overnight at 4°C in a humidified chamber.

Wash slides three times in MABT for 15 minutes each at room temperature.

Equilibrate slides in detection buffer (100 mM Tris-HCl, 100 mM NaCl, 50 mM MgCl₂, pH 9.5)

for 10 minutes.

VI. Chromogenic Development with Fast Red TR
Prepare the Fast Red TR working solution immediately before use. For tablet-based kits,

dissolve one Fast Red TR/Naphthol AS-MX tablet and one buffer tablet in 1 mL of deionized
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water and vortex until dissolved.[3] For liquid kits, follow the manufacturer's instructions, for

example, adding one drop of Fast Red Chromogen to 3 mL of substrate buffer.[6]

Apply the Fast Red TR solution to the tissue section, ensuring complete coverage.

Incubate at room temperature for 10-30 minutes. Monitor the color development under a

microscope to prevent overstaining and high background.[3]

Stop the reaction by rinsing the slides gently with deionized water.[3]

VII. Counterstaining and Mounting
Counterstain with Mayer's hematoxylin for 30-60 seconds.

"Blue" the hematoxylin by rinsing in running tap water for 5-10 minutes.

Rinse briefly in deionized water.

Mount with an aqueous mounting medium. Do not use organic solvent-based mounting

media as they will dissolve the Fast Red precipitate.[3][4]
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Parameter
Recommended
Range/Value

Purpose

Pretreatment

Proteinase K Concentration 10-40 µg/mL
To unmask the target mRNA by

digesting proteins.

Proteinase K Incubation Time 10-30 minutes at 37°C
Optimal time varies with tissue

type and fixation.

Hybridization

Probe Concentration 50-500 ng/mL
To ensure sufficient probe for

target saturation.

Hybridization Temperature 42-65°C

Dependent on probe length,

GC content, and formamide

concentration.

Hybridization Time 16-24 hours (overnight)
To allow for complete

hybridization.

Immunodetection

Antibody Dilution 1:500 - 1:2000
To optimize signal-to-noise

ratio.

Antibody Incubation Time Overnight at 4°C
To allow for thorough antibody

binding.

Development

Fast Red TR Incubation Time
10-30 minutes at room

temperature

To achieve desired signal

intensity without high

background.
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Caption: Workflow for visualizing gene transcripts using in situ hybridization with Fast Red TR.
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Caption: Molecular mechanism of Fast Red TR signal detection in in situ hybridization.
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Issue Possible Cause(s) Suggested Solution(s)

No Signal or Weak Signal Inefficient permeabilization

Optimize Proteinase K

concentration and incubation

time.

Degraded RNA in tissue

Use properly fixed and

processed tissues. Employ

RNase-free techniques.

Incorrect probe concentration

or denaturation

Use a higher probe

concentration. Ensure probe is

fully denatured before

hybridization.

Suboptimal hybridization/wash

stringency

Optimize hybridization and

wash temperatures.

Inactive antibody or substrate

Use fresh or properly stored

reagents. Check expiration

dates.

High Background Non-specific probe binding

Increase wash stringency

(higher temperature, lower salt

concentration).

Insufficient blocking
Increase blocking time or try a

different blocking agent.

Endogenous alkaline

phosphatase activity

Ensure levamisole is included

in the substrate buffer, or pre-

treat with levamisole.

Over-development of

chromogen

Reduce Fast Red TR

incubation time and monitor

development microscopically.

[3]

Drying of the section during

incubation

Use a humidified chamber for

all incubation steps.
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Precipitate Appears Diffuse
Diffusion of the reaction

product

Consider adding Polyvinyl

Alcohol (PVA) to the substrate

solution to increase viscosity.

Over-fixation of tissue

Reduce fixation time or

increase the intensity of the

permeabilization step.

Conclusion
The visualization of gene transcripts using Fast Red TR is a reliable and sensitive method for

localizing mRNA in tissue sections. By following this detailed protocol and paying careful

attention to critical steps such as tissue preparation, hybridization conditions, and chromogenic

development, researchers can obtain high-quality, specific staining with a bright red signal. The

provided troubleshooting guide should help to address common issues, ensuring successful

and reproducible results for a wide range of research and diagnostic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Visualizing Gene Transcripts with Fast Red TR:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2771796#protocol-for-visualizing-gene-transcripts-
with-fast-red-tr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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